[(5-Methyl-4-nitro-2-thienyl)methylene]methane-1,1-dicarbonitrile
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Overview
Description
[(5-Methyl-4-nitro-2-thienyl)methylene]methane-1,1-dicarbonitrile is an organic compound with the molecular formula C9H5N3O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Preparation Methods
The synthesis of [(5-Methyl-4-nitro-2-thienyl)methylene]methane-1,1-dicarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
[(5-Methyl-4-nitro-2-thienyl)methylene]methane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the conversion of nitro groups to amines.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various acids and bases for catalyzing substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[(5-Methyl-4-nitro-2-thienyl)methylene]methane-1,1-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(5-Methyl-4-nitro-2-thienyl)methylene]methane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In cancer research, the compound’s derivatives are believed to induce apoptosis (programmed cell death) by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
[(5-Methyl-4-nitro-2-thienyl)methylene]methane-1,1-dicarbonitrile can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS, containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H5N3O2S |
---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
2-[(5-methyl-4-nitrothiophen-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C9H5N3O2S/c1-6-9(12(13)14)3-8(15-6)2-7(4-10)5-11/h2-3H,1H3 |
InChI Key |
YLNIVYHUNUXQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C=C(C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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